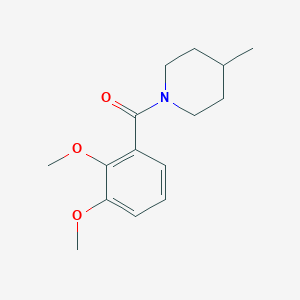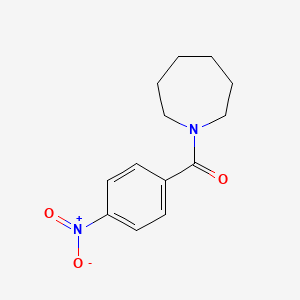![molecular formula C16H10N2OS B5857782 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential applications in various fields of scientific research. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. It has also shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases.
One of the limitations of using 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde. One future direction is the study of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is the study of its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion:
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation in the body, and reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has been synthesized using different methods. One of the methods involves the reaction of 2-aminobenzophenone with thioacetamide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.
Another method involves the reaction of 2-aminothiophene with 2-chloro-1,3-benzothiazole in the presence of sodium hydride. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.
The compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in reducing the accumulation of amyloid-beta and alpha-synuclein, which are proteins associated with these diseases.
Eigenschaften
IUPAC Name |
2-thiophen-2-ylimidazo[2,1-a]isoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-10-13-15(14-6-3-9-20-14)17-16-12-5-2-1-4-11(12)7-8-18(13)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVRFAHQXJMNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-ylimidazo[2,1-a]isoquinoline-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)



![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
